molecular formula C11H7ClF3N3O2S B2957450 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 338793-05-8

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2957450
CAS No.: 338793-05-8
M. Wt: 337.7
InChI Key: MIUTZOZOHMUQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, linked via a sulfanyl bridge to a 1-methylimidazole-5-carboxylic acid moiety.

Molecular Formula: Estimated as C₁₂H₉ClF₃N₃O₂S (derived by replacing the carboxamide group in the compound with a carboxylic acid).
Molecular Weight: Approximately 351.76 g/mol (calculated based on formula adjustments).
Key Features:

  • Sulfanyl bridge: Unlike sulfonyl or sulfonamide linkages, the thioether group may reduce polarity and modulate membrane permeability .
  • Imidazole-carboxylic acid core: The carboxylic acid group increases hydrophilicity compared to carboxamide analogs, influencing solubility and pharmacokinetics .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2S/c1-18-7(9(19)20)4-17-10(18)21-8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUTZOZOHMUQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H11ClF3N5SC_{18}H_{11}ClF_3N_5S with a molecular weight of 399.82 g/mol. The structural features include a pyridine ring, a trifluoromethyl group, and an imidazole moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar structural features exhibit significant antitumor activity. For instance, the presence of the trifluoromethyl group is known to enhance the potency of various drugs by improving their interaction with target proteins. In one study, derivatives of imidazole were evaluated for their cytotoxic effects against cancer cell lines, showing IC50 values in the low micromolar range, suggesting potential as anticancer agents .

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

The mechanism of action for compounds like This compound typically involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, imidazole derivatives have been shown to inhibit certain kinases that play a critical role in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the imidazole and pyridine rings can significantly affect biological activity. For instance:

  • Trifluoromethyl Group : Enhances lipophilicity and binding affinity to biological targets.
  • Chloro Substituent : May influence electronic properties and steric hindrance, affecting receptor interaction .

Case Studies

  • Anticancer Evaluation : In a study involving various imidazole derivatives, compounds structurally similar to This compound showed promising results against breast cancer cell lines, indicating potential therapeutic applications .
  • Enzyme Inhibition : Another research focused on enzyme inhibition demonstrated that certain derivatives could inhibit protein kinases involved in cellular signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, a comparison with related molecules is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences LogP (Estimated)
Target Compound : 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid C₁₂H₉ClF₃N₃O₂S 351.76 Carboxylic acid, sulfanyl, trifluoromethyl Reference compound for comparison ~2.5*
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-N-propyl-1H-imidazole-5-carboxamide C₁₄H₁₄ClF₃N₄OS 378.80 Carboxamide (N-propyl), sulfanyl Terminal amide vs. carboxylic acid 4.16
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid C₁₂H₁₀ClF₃N₃O₃ 345.68 Isoxazole, carboxylic acid Core heterocycle (isoxazole vs. imidazole) ~1.8
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride C₇H₅ClF₃O₂S 250.30 Sulfonyl chloride, difluoromethyl Reactive sulfonyl group vs. sulfanyl 3.0
RNH-6270 (Tetrazole-containing analog) C₂₄H₂₃N₇O₃ 469.50 Tetrazole, biphenyl, hydroxypropane Bioisostere for carboxylic acid 3.5

Structural and Functional Analysis

Terminal Functional Group :

  • The carboxylic acid in the target compound enhances aqueous solubility compared to the carboxamide in ’s analog (LogP ~2.5 vs. 4.16). This difference is critical for drug absorption and renal excretion .
  • The tetrazole group in RNH-6270 acts as a carboxylic acid bioisostere, offering similar acidity but improved metabolic resistance .

Heterocyclic Core :

  • The imidazole ring in the target compound provides a planar structure for π-π stacking, whereas the isoxazole in ’s compound introduces conformational rigidity .

Substituent Effects: The trifluoromethyl group in both the target compound and its analogs enhances lipophilicity and resistance to oxidative metabolism . Sulfanyl vs.

Research Findings from Analogous Compounds

  • Carboxamide Derivatives : The N-propyl carboxamide analog () exhibits a higher LogP (4.16), suggesting prolonged tissue retention but reduced solubility. This highlights the trade-off between bioavailability and efficacy .
  • Tetrazole Bioisosteres : RNH-6270 () demonstrates comparable target affinity to carboxylic acids but with superior oral bioavailability, underscoring the value of bioisosteric replacement in drug design .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction solventAcetic acid or DMF
CatalystCuI or Pd(PPh3_3)4_4
Reaction time6–12 hours
Purification methodRecrystallization (EtOH/H2_2O)

Q. Table 2. Stability Profile

ConditionDegradation (%) at 4 weeksMajor Degradant
40°C/75% RH8–12%Sulfoxide
Light exposure (UV)15–20%Decarboxylated product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.